(Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine
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Overview
Description
(Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine is a chemical compound with the molecular formula C13H26N2 and a molecular weight of 210.36 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine typically involves the reaction of cyclopropylmethylamine with 3-(2-methylpiperidin-1-yl)propyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
N-Methylpiperidine: Similar structure but with a methyl group attached to the nitrogen atom.
Cyclopropylmethylamine: Contains a cyclopropylmethyl group attached to the nitrogen atom.
Uniqueness
(Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine is unique due to the presence of both a cyclopropylmethyl group and a 2-methylpiperidin-1-yl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C13H26N2 |
---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-3-(2-methylpiperidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C13H26N2/c1-12-5-2-3-9-15(12)10-4-8-14-11-13-6-7-13/h12-14H,2-11H2,1H3 |
InChI Key |
HPYDKFSJZGFPJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCNCC2CC2 |
Origin of Product |
United States |
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